molecular formula C5H6N2O2 B14204471 2-Furancarboxamide, 5-amino- CAS No. 826991-03-1

2-Furancarboxamide, 5-amino-

Cat. No.: B14204471
CAS No.: 826991-03-1
M. Wt: 126.11 g/mol
InChI Key: ALGFWZVMMXNXBZ-UHFFFAOYSA-N
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Description

2-Furancarboxamide, 5-amino- is an organic compound with the molecular formula C5H6N2O2. It is a derivative of furan, a heterocyclic aromatic organic compound. The presence of both an amino group and a carboxamide group in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboxamide, 5-amino- typically involves the amidation of 5-amino-2-furoic acid. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of 2-Furancarboxamide, 5-amino- often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include:

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxamide, 5-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Carboxylic acids and other oxidized derivatives.

    Reduction Products: Amines and other reduced derivatives.

    Substitution Products: Various substituted furan derivatives.

Scientific Research Applications

2-Furancarboxamide, 5-amino- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Furancarboxamide, 5-amino- involves its interaction with various molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxamide, N-methyl-: A derivative with a methyl group instead of an amino group.

    5-Hydroxymethylfurfural: Another furan derivative with different functional groups.

    2,5-Furandicarboxylic Acid: A compound with two carboxylic acid groups.

Uniqueness

2-Furancarboxamide, 5-amino- is unique due to the presence of both an amino group and a carboxamide group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications.

Properties

CAS No.

826991-03-1

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

5-aminofuran-2-carboxamide

InChI

InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8)

InChI Key

ALGFWZVMMXNXBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)N)C(=O)N

Origin of Product

United States

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